![molecular formula C10H12ClNO B1527037 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol CAS No. 1082563-11-8](/img/structure/B1527037.png)
1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol
Overview
Description
1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol, also known as AMC, is a chiral compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and drug discovery. AMC has been studied extensively due to its ability to serve as a chiral building block for the synthesis of both natural and unnatural products. The compound is an important intermediate for the synthesis of numerous drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and statins. In addition, AMC has been used as a starting material for the synthesis of other compounds, such as amino acids, peptides, and nucleosides.
Scientific Research Applications
Neuropharmacological Research
“1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol” is structurally related to compounds that have been studied for their neuropharmacological properties. For example, gabapentin, which shares a similar “aminomethyl” functional group, is known for its anticonvulsant and analgesic activities . This suggests that our compound of interest could potentially be explored for similar neuropharmacological applications, such as the treatment of epilepsy or neuropathic pain.
Antimicrobial Agent Development
Isatin derivatives, which are structurally related to “1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol”, have been reported to possess significant antibacterial and antiviral activities . This implies that our compound could be synthesized into derivatives that might serve as potent antimicrobial agents against a variety of pathogens.
Anti-inflammatory and Antioxidant Studies
The isatin scaffold is known to be beneficial in biomedical applications, including anti-inflammatory and antioxidant activities . Therefore, “1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol” could be a precursor in synthesizing new molecules that target inflammatory processes and oxidative stress in medical research.
Cancer Research
Compounds with the isatin core have been explored for their potential anticancer properties . By extension, “1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol” could be utilized in the synthesis of novel anticancer agents, particularly those targeting specific cancer cell lines or mechanisms.
Synthesis of Heterocyclic Compounds
The compound may serve as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals and materials with unique properties .
Enzyme Inhibition Studies
Isatin derivatives have been shown to inhibit the activity of certain enzymes, such as urease and α-glucosidase, which are involved in various diseases . “1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol” could be investigated for its potential to act as an enzyme inhibitor, contributing to the treatment of conditions like diabetes and peptic ulcers.
Mechanism of Action
Target of Action
The primary target of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol is the α2δ-1 subunit of voltage-gated calcium channels . This compound binds with high affinity to this subunit, which plays a crucial role in the transmission of signals in nerve cells .
Mode of Action
1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol interacts with its target, the α2δ-1 subunit, leading to a decrease in the activity of a subset of calcium channels . This interaction results in changes in the transmission of signals in nerve cells, which can affect various physiological processes .
Biochemical Pathways
It is known that this compound affects the function of voltage-gated calcium channels, which play a key role in the transmission of signals in nerve cells . The downstream effects of this interaction can include changes in nerve signal transmission, which can affect various physiological processes.
Pharmacokinetics
It is eliminated from the systemic circulation by renal excretion, and its elimination half-life is approximately 5 to 7 hours . These properties can impact the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of 1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol’s action primarily involve changes in the function of voltage-gated calcium channels and the transmission of signals in nerve cells . These changes can affect various physiological processes, potentially leading to therapeutic effects in conditions such as neuropathic pain .
properties
IUPAC Name |
1-(aminomethyl)-6-chloro-2,3-dihydroinden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-2-1-7-3-4-10(13,6-12)9(7)5-8/h1-2,5,13H,3-4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYYRTPMFKHNCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)Cl)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-6-chloro-2,3-dihydroinden-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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